molecular formula C17H13N3O2 B11087864 (2Z)-1-(naphthalen-2-yl)-2-(4-nitrobenzylidene)hydrazine

(2Z)-1-(naphthalen-2-yl)-2-(4-nitrobenzylidene)hydrazine

Cat. No.: B11087864
M. Wt: 291.30 g/mol
InChI Key: DKCVYNSCSVFZSG-PDGQHHTCSA-N
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Description

4-Nitrobenzaldehyde 1-(2-naphthyl)hydrazone is an organic compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of the functional group -C=N-NH2, which is formed by the reaction of hydrazine with aldehydes or ketones. This compound is notable for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitrobenzaldehyde 1-(2-naphthyl)hydrazone typically involves the condensation reaction between 4-nitrobenzaldehyde and 1-(2-naphthyl)hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone bond, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of hydrazones, including 4-nitrobenzaldehyde 1-(2-naphthyl)hydrazone, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions may be optimized to reduce the formation of by-products and improve the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Nitrobenzaldehyde 1-(2-naphthyl)hydrazone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Nitrobenzaldehyde 1-(2-naphthyl)hydrazone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-nitrobenzaldehyde 1-(2-naphthyl)hydrazone involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s ability to undergo redox reactions can modulate cellular oxidative stress and impact cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Nitrobenzaldehyde 1-(2-naphthyl)hydrazone is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both nitro and naphthyl groups enhances its potential for diverse applications in various fields .

Properties

Molecular Formula

C17H13N3O2

Molecular Weight

291.30 g/mol

IUPAC Name

N-[(Z)-(4-nitrophenyl)methylideneamino]naphthalen-2-amine

InChI

InChI=1S/C17H13N3O2/c21-20(22)17-9-5-13(6-10-17)12-18-19-16-8-7-14-3-1-2-4-15(14)11-16/h1-12,19H/b18-12-

InChI Key

DKCVYNSCSVFZSG-PDGQHHTCSA-N

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)N/N=C\C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NN=CC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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